molecular formula C12H17N5O B2482293 2-[[2-(3,5-Dimethyl-1-pyrazolyl)-6-methyl-4-pyrimidinyl]amino]ethanol CAS No. 378756-88-8

2-[[2-(3,5-Dimethyl-1-pyrazolyl)-6-methyl-4-pyrimidinyl]amino]ethanol

Cat. No.: B2482293
CAS No.: 378756-88-8
M. Wt: 247.302
InChI Key: ZQONPFLBSYILMM-UHFFFAOYSA-N
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Description

2-[[2-(3,5-dimethyl-1-pyrazolyl)-6-methyl-4-pyrimidinyl]amino]ethanol is an aminopyrimidine.

Scientific Research Applications

Charge Transfer Complexes in Ethanol

Charge transfer (CT) complexes formed between various heterocyclic amines, including 3,5-dimethyl-pyrazole (DMP), and chloranilic acid were investigated. These studies in ethanol reveal insights into the formation constants, stoichiometric ratios, and stability of the CT complexes, highlighting the compound's potential in molecular interactions and stability studies (Al-Attas, Habeeb, & Al-Raimi, 2009).

Synthesis of Novel Isoxazolines and Isoxazoles

Research into the synthesis of novel isoxazolines and isoxazoles from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives has been conducted. This work demonstrates the compound's relevance in generating new structures through [3+2] cycloaddition, underscoring its versatility in creating diverse molecular frameworks (Rahmouni et al., 2014).

Properties and Synthesis of Pyrazole Derivatives

The synthesis and characterization of various pyrazole derivatives, including those with 3,5-dimethyl-1-pyrazolyl groups, have been explored. These studies provide valuable information on the chemical properties, potential applications in local anesthetics, and the synthesis of complexes with specific activities (Bruno et al., 1994).

Molecular Diversity and Synthesis Techniques

Research on the synthesis of diverse molecular structures, including dihydrochromeno[4,3-b]pyrazolo[4,3-e]pyridine-6(7H)-one and related compounds, has been conducted. These findings demonstrate the compound's utility in facilitating the creation of novel molecular entities through metal-free and atom-economical methods (Bharti & Parvin, 2015).

Structural Analysis and Characterization

The crystal and molecular structure of complexes involving 3,5-dimethyl-1-pyrazolyl groups has been determined, providing insight into the geometric configurations, bonding distances, and interaction patterns. This research aids in understanding the structural aspects and potential applications of such complexes in various fields (Chong et al., 1979).

Properties

IUPAC Name

2-[[2-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidin-4-yl]amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5O/c1-8-7-11(13-4-5-18)15-12(14-8)17-10(3)6-9(2)16-17/h6-7,18H,4-5H2,1-3H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQONPFLBSYILMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2C(=CC(=N2)C)C)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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